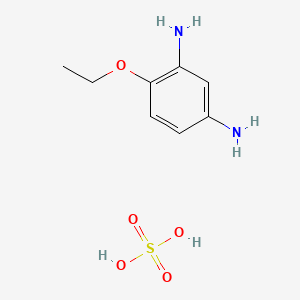

4-Ethoxybenzene-1,3-diamine sulfate

Description

Contextualization within Aromatic Diamine Chemistry and Research Significance

Aromatic diamines are a class of organic compounds characterized by an aromatic ring substituted with two amino functional groups. wisdomlib.org These compounds are of considerable significance in organic synthesis and materials science. They serve as crucial monomers for the production of high-performance polymers, including polyamides and polyimides, which are valued for their thermal stability and mechanical strength. tandfonline.comasm.org

The research significance of aromatic diamines extends to the field of conducting polymers. researchgate.net Phenylenediamines, a closely related subgroup, can be oxidized to form polyphenylenediamines. These polymers exhibit valuable redox activity and electrical conductivity, making them suitable for applications such as sensors, catalysts, anti-corrosion coatings, and electrodes. researchgate.netscispace.com The amino groups can form salts with acids, which is a key feature in creating conductive structures. scispace.com Furthermore, the versatility of aromatic diamines makes them valuable substrates in the synthesis of a wide array of organic molecules, including bioactive nitrogen heterocycles and Schiff bases. wisdomlib.orgbohrium.com

Historical Perspectives on Related Chemical Entities and Their Study

The history of aromatic diamines is intertwined with early industrial chemistry. For instance, the study of phenylenediamines gained prominence through their application in photography, where substituted p-phenylenediamines were used as developers to reduce silver halides to metallic silver. researchgate.netscispace.com

More specifically, related alkoxy-substituted diamines have a history in the dye industry. The methoxy (B1213986) analogue of the title compound, 4-Methoxybenzene-1,3-diamine sulfate (B86663) (also known as 2,4-diaminoanisole (B165692) sulfate), was historically used as an intermediate in the production of hair and fur dyes. ontosight.ai Its use in cosmetic products has been documented, leading to toxicological and mutagenicity studies to assess its safety profile. chemsrc.com This historical context of related compounds in industrial applications often provides the impetus for more detailed academic investigation.

Current Research Landscape and Identified Gaps for 4-Ethoxybenzene-1,3-diamine Sulfate

The current research landscape for substituted aromatic diamines is active, with studies exploring their use in the synthesis of novel materials. Research includes the creation of complex macrocycles, new polymers with specific functional properties, and energetic materials. bohrium.commdpi.comfigshare.comresearchgate.net For example, substituted benzene-1,3-diamines are used as building blocks for hexaazacyclophanes with interesting electrochemical properties and as precursors for new heterocyclic compounds like 1,3-oxazepine-1,5-diones. mdpi.comaip.org

Despite this broad interest in related structures, there is a conspicuous gap in the academic literature specifically concerning this compound. While its existence is confirmed by its CAS registry number and availability from chemical suppliers, detailed research findings on its unique properties or potential applications are not readily found in peer-reviewed journals. cymitquimica.comappchemical.comcookechem.comchemicalbook.com Regulatory assessments have noted its use in hair dye preparations outside of certain regions and highlight the limited availability of comprehensive toxicological data. industrialchemicals.gov.au This lack of dedicated research stands in contrast to the extensive studies on its methoxy-analogue and other aromatic diamines. chemsrc.com The absence of in-depth studies on its synthesis, polymerization potential, or application in material science represents a clear and identifiable gap in the current body of chemical research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 68015-98-5 | appchemical.comcookechem.com |

| Molecular Formula | C8H14N2O5S | appchemical.comcookechem.com |

| Molecular Weight | 250.27 g/mol | cymitquimica.comcookechem.com |

| Synonyms | 2,4-Diaminophenetole sulfate, 4-Ethoxy-m-phenylenediamine sulfate | chemicalbook.comnih.gov |

| Purity | ≥95% | cymitquimica.com |

| EINECS Number | 268-164-8 | cookechem.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethoxybenzene-1,3-diamine |

| 4-Methoxybenzene-1,3-diamine sulfate |

| 2,4-diaminoanisole sulfate |

| p-phenylenediamine (B122844) |

| Aniline (B41778) |

| p-Toluidine |

| 1,3-dibromobenzene |

| N,N′-diarylphenylenediamine |

| 1,3-dichlorobenzene |

Properties

IUPAC Name |

4-ethoxybenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.H2O4S/c1-2-11-8-4-3-6(9)5-7(8)10;1-5(2,3)4/h3-5H,2,9-10H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYXZLYZWDZVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5862-77-1 (Parent) | |

| Record name | m-Phenylenediamine, 4-ethoxy-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-1,3-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1070989 | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68015-98-5, 6219-69-8 | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediamine, 4-ethoxy-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-1,3-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzene-1,3-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXY-M-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPX558J12N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHOXY-1,3-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Ethoxybenzene 1,3 Diamine Sulfate

Strategies for the Synthesis of 4-Ethoxybenzene-1,3-diamine Sulfate (B86663) and its Precursor Structures

The synthesis of 4-ethoxybenzene-1,3-diamine sulfate, a compound with the molecular formula C8H14N2O5S, is a multi-step process that begins with appropriately substituted aromatic precursors. appchemical.com The core structure consists of a benzene (B151609) ring with two amine groups and an ethoxy group, which is then converted into its sulfate salt. appchemical.comnih.gov The key stages involve the reduction of nitro groups to amines, the introduction of the ethoxy group via etherification, and the final salt formation.

The conversion of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in the synthesis of aromatic diamines. A common precursor for 4-ethoxybenzene-1,3-diamine would be a dinitroethoxybenzene derivative. The reduction of the nitro groups must be efficient and selective to avoid unwanted side reactions.

Various methods have been developed for the reduction of nitroarenes. Catalytic hydrogenation is a widely used and effective method. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. nih.gov Hydrazine hydrate (B1144303) in the presence of Pd/C has been shown to be an effective system for the selective reduction of nitro groups. nih.gov The reaction conditions, including temperature, catalyst loading, and solvent, can be optimized to achieve high yields. nih.gov For instance, dinitro substrates can be selectively reduced at room temperature with a higher catalyst loading. nih.gov

Alternative, metal-free reduction methods have also been explored. The combination of bis(pinacolato)diboron (B136004) (B2pin2) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) provides a chemoselective reduction of aromatic nitro compounds to amines in very good yields, tolerating various functional groups. organic-chemistry.org Another approach utilizes tetrahydroxydiboron (B82485) as a reductant with 4,4′-bipyridine as an organocatalyst, enabling a rapid and highly chemoselective reduction at room temperature. organic-chemistry.org Photocatalytic reduction of nitrobenzene (B124822) to aniline (B41778) using titanium dioxide in alcoholic solutions has also been investigated as an alternative to classical hydration methods. nih.gov

| Reduction Method | Catalyst/Reagent | Key Advantages |

| Catalytic Hydrogenation | Pd/C, H2 or Hydrazine | High efficiency, established method. nih.gov |

| Metal-Free Reduction | B2pin2/KOtBu | High chemoselectivity, avoids metal contamination. organic-chemistry.org |

| Organocatalyzed Reduction | Tetrahydroxydiboron/4,4'-bipyridine | Rapid reaction at room temperature. organic-chemistry.org |

| Photocatalytic Reduction | TiO2 | Alternative to traditional methods. nih.gov |

This table provides a summary of different reduction methods for nitroaromatic compounds.

The introduction of the ethoxy group onto the benzene ring is typically achieved through etherification reactions. A common strategy involves the Williamson ether synthesis, where a phenoxide is reacted with an ethylating agent like ethyl halide or diethyl sulfate. For the synthesis of 4-ethoxybenzene-1,3-diamine, a dihydroxybenzene derivative could be a suitable starting material.

The synthesis of phenacetin (B1679774) analogues, which also contain an ethoxybenzene moiety, provides insights into relevant etherification strategies. The O-acylation of phenols with carboxylic acid chlorides catalyzed by trifluoromethanesulfonic acid is a related transformation that highlights methods for modifying hydroxyl groups on an aromatic ring. researchgate.net While this is an esterification, the principles of activating the hydroxyl group are relevant. The synthesis of etherified quercetin (B1663063) derivatives has also been explored, demonstrating the modification of multiple hydroxyl groups on a single aromatic scaffold. unicam.it

The final step in the synthesis is the formation of the sulfate salt. This is typically achieved by treating the aromatic diamine with sulfuric acid under controlled conditions. smolecule.com The process requires careful management to ensure the formation of the desired salt and to allow for effective purification. ontosight.ai

The synthesis of related aromatic amine sulfates, such as 4-methylbenzene-1,2-diamine sulfate and 2,4-diaminoanisole (B165692) sulfate, follows a similar procedure. smolecule.comontosight.ai The amine is treated with concentrated sulfuric acid, leading to the formation of the sulfate salt. smolecule.com The product is then purified, often through recrystallization, to obtain a high-purity crystalline solid. smolecule.com The formation of the sulfate salt can improve the stability and handling properties of the diamine.

Derivatization and Functionalization Reactions of the Core Structure

The 4-ethoxybenzene-1,3-diamine core structure, with its two reactive amine groups and activated aromatic ring, is amenable to a variety of derivatization and functionalization reactions. These modifications can be used to synthesize a diverse range of more complex molecules.

The two amine groups in 4-ethoxybenzene-1,3-diamine offer multiple sites for reaction. Selective functionalization of one amine group over the other can be a synthetic challenge. The relative reactivity of the two amines can be influenced by their electronic and steric environment.

Electrochemical methods have been developed to control the oxidation of tertiary amines, allowing for selective one-electron oxidation to generate α-amino radical intermediates over two-electron oxidation to iminium cations. nih.gov While this applies to tertiary amines, it demonstrates the potential for fine-tuning reactivity. Photoredox catalysis has also been employed for the synthesis of functionalized linear aliphatic primary amines, showcasing modern methods for amine functionalization. researchgate.net The development of supramolecular catalysts, such as those based on β-cyclodextrin, has enabled asymmetric reactions with chiral primary amine catalysts in aqueous solutions, highlighting the potential for stereoselective modifications. acs.org

The ethoxy and two amino groups on the benzene ring are all activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.org This high degree of activation means the ring is susceptible to further substitution reactions. The directing effects of the existing substituents will determine the position of any new incoming group. libretexts.org

In cases with multiple activating groups, the most activating group typically controls the regioselectivity. libretexts.org The amino groups are generally stronger activators than the ethoxy group. Therefore, substitution is likely to be directed to the positions ortho and para to the amino groups. However, steric hindrance can also play a significant role in determining the final product distribution. libretexts.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions of the reaction can be tailored to favor a particular substitution pattern.

| Reaction Type | Reagent | Expected Substitution Pattern |

| Halogenation | Cl2/FeCl3 or Br2/FeBr3 | Ortho/para to amine groups |

| Nitration | HNO3/H2SO4 | Ortho/para to amine groups |

| Sulfonation | SO3/H2SO4 | Ortho/para to amine groups |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | Ortho/para to amine groups |

This table outlines common electrophilic aromatic substitution reactions and the expected regioselectivity for 4-ethoxybenzene-1,3-diamine.

Mechanistic Investigations of Novel Synthetic Pathways and Byproduct Generation

The synthesis of this compound, a compound of interest in various chemical applications, can be approached through several synthetic routes. An in-depth analysis of the reaction mechanisms and potential side reactions is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product. This section explores the mechanistic details of plausible synthetic pathways and the formation of associated byproducts.

A common and logical synthetic strategy involves the introduction of an ethoxy group onto a benzene ring bearing two nitrogen-containing functionalities, which are then converted to amines, followed by salt formation with sulfuric acid. Two prominent pathways are considered here: the direct ethoxylation of m-phenylenediamine (B132917) and a multi-step synthesis commencing with the dinitration of ethoxybenzene followed by reduction.

Pathway I: Direct Ethoxylation of m-Phenylenediamine

This pathway involves the direct reaction of m-phenylenediamine with an ethylating agent. The synthesis of the related 4-ethoxy-1,3-benzenediamine dihydrochloride (B599025) typically involves the ethoxylation of 1,3-benzenediamine under controlled conditions. The reaction generally employs an ethylating agent like ethyl bromide or ethyl chloride in the presence of a base.

Mechanistic Steps:

The reaction is an example of electrophilic aromatic substitution. The two amino groups (-NH₂) on the m-phenylenediamine ring are strong activating groups and are ortho, para-directing.

Activation of the Aromatic Ring: The lone pairs of electrons on the nitrogen atoms of the amino groups increase the electron density of the benzene ring through resonance, making it highly susceptible to electrophilic attack. The positions ortho and para to the amino groups are particularly activated. In m-phenylenediamine, the 4- and 6-positions are ortho to one amino group and para to the other, making them the most nucleophilic sites. The 2-position is ortho to both amino groups, and the 5-position is meta to both.

Formation of the Electrophile: The ethylating agent (e.g., ethyl halide) in the presence of a Lewis acid or under conditions that promote its polarization generates a partial or full positive charge on the ethyl group, creating the electrophile (CH₃CH₂⁺).

Nucleophilic Attack and Formation of Sigma Complex: The activated benzene ring attacks the ethyl electrophile. The attack at the 4-position is sterically favored and electronically activated, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromatization: A base present in the reaction mixture removes a proton from the carbon atom to which the ethyl group has attached, restoring the aromaticity of the ring and yielding 4-ethoxybenzene-1,3-diamine.

Sulfation: The resulting diamine is treated with sulfuric acid in a straightforward acid-base reaction. The basic amino groups are protonated by the strong acid to form the stable this compound salt.

Byproduct Generation:

Several byproducts can arise from this pathway due to the high reactivity of the starting material and the nature of the reaction conditions.

N-Alkylation Products: The amino groups themselves are nucleophilic and can compete with the aromatic ring in attacking the ethylating agent. This results in the formation of N-ethyl and N,N'-diethyl derivatives. The extent of N-alkylation versus C-alkylation (on the ring) is highly dependent on the reaction conditions, such as the solvent, temperature, and the nature of the catalyst and ethylating agent.

Poly-Alkylation on the Ring: The product, 4-ethoxybenzene-1,3-diamine, is still a highly activated aromatic ring. The presence of two amino groups and one ethoxy group (all activating) makes it susceptible to further electrophilic substitution. This can lead to the formation of di-ethoxylated byproducts, such as 4,6-diethoxybenzene-1,3-diamine.

Positional Isomers: Although the 4-position is strongly favored, minor amounts of the 2-ethoxy isomer could potentially form due to the electronic activation of the 2-position.

Table 1: Mechanistic Overview and Byproduct Formation in Pathway I

| Step | Description | Key Intermediates | Potential Byproducts | Mechanistic Origin of Byproduct |

| 1 | Electrophilic Attack | Arenium Ion (Sigma Complex) | 2-Ethoxybenzene-1,3-diamine | Attack at the less-favored but still activated 2-position. |

| 2 | Competing Nucleophilic Attack | N/A | N-ethyl-4-ethoxybenzene-1,3-diamine | Nucleophilic attack by the nitrogen atom of an amino group on the ethylating agent. |

| 3 | Second Electrophilic Attack | N/A | 4,6-Diethoxybenzene-1,3-diamine | The product is still highly activated and can undergo a second ethoxylation reaction. |

Pathway II: Dinitration of Ethoxybenzene and Subsequent Reduction

This alternative pathway avoids the direct handling of the highly reactive phenylenediamine and builds the target molecule through a series of more controlled steps.

Mechanistic Steps:

First Nitration of Ethoxybenzene: Ethoxybenzene is treated with a nitrating mixture (typically nitric acid and sulfuric acid). The ethoxy group (-OCH₂CH₃) is an activating, ortho, para-directing group. This electrophilic aromatic substitution reaction yields a mixture of p-nitroethoxybenzene and o-nitroethoxybenzene. The para product is usually major due to reduced steric hindrance.

Second Nitration: The separated p-nitroethoxybenzene is subjected to a second nitration. Now, the ring has an activating, o,p-directing ethoxy group and a deactivating, m-directing nitro group (-NO₂). Both groups direct the incoming electrophile (NO₂⁺) to the same positions: the ethoxy group directs to the positions ortho to it (positions 2 and 3), while the nitro group directs to the positions meta to it (positions 2 and 6). The position shared by these directing effects is position 3, leading to the formation of 4-ethoxy-1,3-dinitrobenzene as the major product.

Reduction of Dinitro Compound: The 4-ethoxy-1,3-dinitrobenzene is then reduced to 4-ethoxybenzene-1,3-diamine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acidic solution (e.g., Sn or Fe in HCl). The mechanism involves the stepwise reduction of the two nitro groups to amino groups, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Sulfation: As in Pathway I, the final diamine product is treated with sulfuric acid to form the desired sulfate salt.

Byproduct Generation:

Each step in this multi-stage synthesis can generate specific byproducts.

From Nitration: The initial nitration of ethoxybenzene inevitably produces the o-nitroethoxybenzene isomer, which must be separated to ensure the correct regiochemistry in the final product. The second nitration step is generally selective, but minor amounts of other dinitro isomers could form under harsh conditions.

From Reduction: The reduction of the dinitro compound is a critical step where byproducts can form if the reaction is not carried out to completion. Incomplete reduction can lead to the presence of compounds where one or both nitro groups are only partially reduced, resulting in byproducts such as 4-ethoxy-3-nitro-1-aminobenzene, 4-ethoxy-1-nitro-3-aminobenzene, and various nitroso or hydroxylamine intermediates. These intermediates can also potentially undergo condensation or rearrangement reactions to form azoxy or azo compounds, especially under certain pH and temperature conditions.

Table 2: Mechanistic Overview and Byproduct Formation in Pathway II

| Step | Description | Key Intermediates | Potential Byproducts | Mechanistic Origin of Byproduct |

| 1 | First Nitration | Arenium Ion | o-Nitroethoxybenzene | Competing electrophilic attack at the ortho position of ethoxybenzene. |

| 2 | Second Nitration | Arenium Ion | Other dinitro-isomers | Lack of complete regioselectivity under forcing reaction conditions. |

| 3 | Reduction | Nitroso and Hydroxylamine species | 4-Ethoxy-3-nitro-1-aminobenzene | Incomplete reduction of one of the two nitro groups. |

| 4 | Reduction | N/A | Azoxy and Azo compounds | Condensation reactions between partially reduced intermediates (nitroso and hydroxylamine). |

Mechanistic Studies of Biological Interactions and Metabolism of 4 Ethoxybenzene 1,3 Diamine Sulfate

Elucidation of Bioactivation Pathways and Reactive Metabolite Formation

The bioactivation of 4-Ethoxybenzene-1,3-diamine sulfate (B86663) is a critical process that converts the relatively inert parent compound into chemically reactive species. This transformation is primarily mediated by metabolic enzymes that introduce or modify functional groups, thereby altering the compound's electronic properties and reactivity.

Role of Cytochrome P450 Enzymes in Oxidative Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are pivotal in the initial oxidative metabolism of many aromatic amines. For aromatic amines in general, N-oxidation is a crucial step in their biotoxification. europa.eu The primary enzymes involved in this process are typically CYP1A2 and, to a lesser extent, CYP3A4. europa.eu This enzymatic reaction leads to the formation of N-hydroxylarylamines. europa.eu

While specific studies on 4-Ethoxybenzene-1,3-diamine sulfate are limited, research on its close structural analog, 4-methoxy-1,3-benzenediamine (2,4-diaminoanisole), has shown that its metabolism and covalent binding to macromolecules are dependent on cytochrome P450. who.int The metabolism of 2,4-diaminoanisole (B165692) was increased by pretreatment with phenobarbital, an inducer of CYP enzymes, and decreased by inhibitors. who.int This strongly suggests that the ethoxy analog, this compound, would also be a substrate for CYP-mediated oxidation. The initial step is likely the N-hydroxylation of one of the amino groups, a key activation step for many aromatic amines. researchgate.net

Characterization of N-Acetylation and O-Demethylation Pathways

Following initial oxidation, or as an alternative metabolic route, aromatic amines can undergo further transformations.

N-Acetylation: This is a common metabolic pathway for aromatic amines, catalyzed by N-acetyltransferases (NATs). europa.eu For the analog 4-methoxy-1,3-benzenediamine, N-acetylation is a major metabolic pathway. europa.eu This process can be a detoxification step, as the acetylated metabolites are often less reactive and more readily excreted. However, the N-acetylated hydroxylamine (B1172632) can also be a precursor to reactive species. researchgate.net Studies on p-phenylenediamine (B122844), another related compound, have demonstrated its N-acetylation by human hepatocytes. nih.gov

O-Dealkylation: The ethoxy group of this compound can be a target for oxidative metabolism, specifically O-deethylation. This process, also typically catalyzed by CYP enzymes, would lead to the formation of a phenolic metabolite and acetaldehyde. Studies on the related compound phenacetin (B1679774), which also contains an ethoxy group, have shown that O-deethylation is a significant metabolic pathway mediated by cytochrome P450. nih.gov For the analogous compound 4-methoxy-1,3-benzenediamine, O-demethylation has been identified as a metabolic pathway. europa.eu

| Metabolic Pathway | Enzymes Involved (General for Aromatic Amines) | Key Metabolites (Postulated for this compound) | Significance |

| N-Oxidation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) europa.eu | N-hydroxy-4-ethoxybenzene-1,3-diamine | Bioactivation |

| N-Acetylation | N-Acetyltransferases (NATs) europa.eu | N-acetyl-4-ethoxybenzene-1,3-diamine | Detoxification/Bioactivation |

| O-Deethylation | Cytochrome P450 nih.gov | 4-hydroxy-benzene-1,3-diamine | Metabolic Transformation |

Identification and Reactivity of Electrophilic Intermediates (e.g., Quinoneimines, Nitrenium Ions)

The metabolic activation of this compound is thought to produce highly reactive electrophilic intermediates that are responsible for its biological effects.

Quinoneimines: Oxidation of the N-hydroxyarylamine metabolite or the parent diamine can lead to the formation of quinoneimines. nih.govacs.org These are highly reactive Michael acceptors that can readily react with cellular nucleophiles. nih.gov The formation of quinone imines from o-aminophenols, which are structurally related, has been demonstrated to be catalyzed by peroxidases. nih.gov

Nitrenium Ions: The N-hydroxyarylamine metabolite can be further activated by esterification (e.g., acetylation or sulfation) to form a reactive ester. researchgate.net Heterolytic cleavage of this ester can generate a highly electrophilic nitrenium ion. researchgate.netcanada.ca These ions are potent electrophiles that can react with nucleophilic sites on cellular macromolecules, particularly DNA. researchgate.net The formation of nitrenium ions from N-hydroxylarylamines is considered a crucial step in the carcinogenicity of many aromatic amines. europa.eu

Molecular Mechanisms of Cellular and Subcellular Interactions

The reactive intermediates generated from the metabolism of this compound can interact with various cellular components, leading to a cascade of downstream effects.

Studies on Covalent Binding to Biological Macromolecules (e.g., DNA, RNA, Proteins)

A key mechanism of toxicity for many aromatic amines is the covalent binding of their reactive metabolites to biological macromolecules. genome.jp

DNA Adducts: Nitrenium ions and quinoneimines can react with the nucleophilic bases in DNA to form covalent adducts. researchgate.nethhearprogram.org These adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired before DNA replication. genome.jphhearprogram.org While direct evidence for DNA adducts from this compound is lacking, studies with its analog, 4-methoxy-m-phenylenediamine, have demonstrated its ability to cause DNA damage. nih.gov

RNA and Protein Adducts: Reactive metabolites can also bind to RNA and cellular proteins. genome.jp Covalent binding to proteins can alter their structure and function, potentially leading to enzyme inhibition, disruption of cellular signaling pathways, and eliciting an immune response. Studies on 2,4-diaminoanisole have shown covalent binding of its metabolites to microsomal proteins in the liver and kidneys of rats. who.int

| Macromolecule | Reactive Intermediate | Potential Consequence |

| DNA | Nitrenium ion, Quinoneimine researchgate.netnih.gov | Formation of DNA adducts, mutations, carcinogenesis genome.jphhearprogram.org |

| RNA | Nitrenium ion, Quinoneimine genome.jp | Altered RNA function |

| Protein | Quinoneimine who.int | Enzyme inhibition, altered protein function, immunogenicity |

Investigation of Oxidative Stress Induction and DNA Damage Mechanisms

In addition to direct covalent binding, the metabolism of this compound can contribute to cellular damage through the induction of oxidative stress.

The autoxidation of phenylenediamines can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov A study on the closely related 4-methoxy-m-phenylenediamine demonstrated that in the presence of Cu(II) ions, it caused DNA damage at thymine (B56734) and cytosine residues. nih.gov This damage was inhibited by catalase, indicating the involvement of hydrogen peroxide. nih.gov Furthermore, the study showed the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a well-known biomarker of oxidative DNA damage. nih.gov The enhancement of DNA damage by superoxide dismutase (SOD) in that study suggests a complex mechanism where the superoxide radical itself may not be the direct damaging species, but its dismutation to hydrogen peroxide is a key step. nih.gov These findings strongly suggest that a primary mechanism of DNA damage by this compound is through the generation of ROS, leading to oxidative modifications of DNA bases.

| Finding from Analog Study (4-methoxy-m-phenylenediamine) | Implication for this compound | Reference |

| Induces DNA damage in the presence of Cu(II) | Likely induces DNA damage via a similar mechanism | nih.gov |

| DNA damage inhibited by catalase | Involvement of hydrogen peroxide in the damage process | nih.gov |

| Induces formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG) | A likely mechanism of genotoxicity is through oxidative DNA damage | nih.gov |

| DNA damage enhanced by superoxide dismutase | Complex role of reactive oxygen species in the damage mechanism | nih.gov |

In-Depth Analysis of Genotoxicity and Mutagenicity Mechanisms

The genotoxic potential of aromatic amines is closely linked to their metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, including DNA.

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. For aromatic amines, this process typically involves enzymatic oxidation to form N-hydroxyarylamines, which can be further esterified (e.g., by acetylation or sulfation) to yield highly reactive arylnitrenium ions. These ions can then covalently bind to DNA bases.

Studies on analogues of this compound provide valuable insights into these mechanisms. For instance, research on 2,4-diaminotoluene (B122806), a structurally similar diamine, has shown that its metabolic activation leads to the formation of DNA adducts, with the guanine (B1146940) base being a primary target. nih.gov Monoclonal antibodies developed against DNA modified by 2,4-diaminotoluene have demonstrated that the para-amino group is predominantly involved in the metabolic activation process leading to DNA binding. nih.gov

For the closer analogue, 2,4-diaminoanisole, while it is known to be genotoxic in vitro, one study reported no detectable covalent binding to hepatic DNA or RNA in rats following administration. who.int However, it has been demonstrated that 2,4-diaminoanisole can induce DNA damage in the liver and brain of mice, as measured by the Comet assay. who.int Furthermore, in the presence of Cu(II), 4-methoxy-m-phenylenediamine (2,4-diaminoanisole) has been shown to cause DNA damage at thymine and cytosine residues, a process involving the generation of hydrogen peroxide and Cu(I). nih.gov This suggests that oxidative mechanisms may also contribute to its genotoxicity.

Aromatic amines as a class are known to form DNA adducts primarily at the C8 and N2 positions of guanine and the N6 position of adenine. nih.gov The formation of such adducts can lead to mispairing during DNA replication, resulting in mutations. For example, 4-aminobiphenyl (B23562) (4-ABP), a well-studied aromatic amine carcinogen, forms significant levels of N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adducts in human tissues. nih.govoncotarget.com

Table 1: Summary of DNA Adduct Formation for Analogues

| Compound | Key Findings | Target Bases | Citations |

| 2,4-Diaminotoluene | Metabolically activated to form DNA adducts in vitro. | Guanine | nih.gov |

| 2,4-Diaminoanisole | No covalent binding to hepatic DNA detected in one in vivo study. Induces DNA damage in mouse liver and brain (Comet assay). Causes DNA damage at thymine and cytosine residues in the presence of Cu(II). | Thymine, Cytosine | who.intnih.gov |

| Aromatic Amines (general) | Form adducts at various positions on DNA bases, leading to potential mutations. | Guanine, Adenine | nih.gov |

| 4-Aminobiphenyl | Forms dG-C8-ABP adducts in human bladder and liver tissues. | Guanine | nih.govoncotarget.com |

Chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs) are cytogenetic endpoints used to assess the clastogenic (chromosome-breaking) and genotoxic potential of chemicals. atlasgeneticsoncology.org

Studies on 2,4-diaminoanisole have shown that it can induce chromosomal aberrations and sister chromatid exchanges in rodent cells in vitro. who.int Specifically, it produced these effects in Chinese hamster ovary (CHO) cells. who.int However, the results of most in vivo genotoxicity tests in mammals, such as the micronucleus test in mouse bone marrow, have been negative. who.int This discrepancy between in vitro and in vivo results may be due to efficient detoxification mechanisms in the whole animal.

The toluene (B28343) analogue, 2,4-diaminotoluene, has also been shown to induce chromosomal aberrations and sister chromatid exchanges in Syrian hamster embryo (SHE) cells in vitro. researchgate.net For p-phenetidine, genotoxicity has been indicated in some in vitro and in vivo tests, including the micronucleus test. oecd.org

Table 2: Genotoxicity Profile of Analogues

| Compound | Chromosomal Aberrations (In Vitro) | Sister Chromatid Exchange (In Vitro) | In Vivo Genotoxicity | Citations |

| 2,4-Diaminoanisole | Positive (rodent cells) | Positive (rodent cells) | Mostly negative in mammals | who.int |

| 2,4-Diaminotoluene | Positive (SHE cells) | Positive (SHE cells) | - | researchgate.net |

| p-Phenetidine | - | - | Positive (micronucleus test) | oecd.org |

Mechanistic Insights into Carcinogenesis and Tumorigenesis Pathways (where relevant to compound or analogues)

The carcinogenic potential of aromatic amines is a significant concern. 2,4-diaminoanisole sulfate is listed as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies. nih.govnih.gov

Animal bioassays have demonstrated that oral exposure to 2,4-diaminoanisole sulfate can induce tumors in various organs. In rats, dietary administration led to cancers of the thyroid gland (follicular-cell carcinoma), Zymbal gland, and skin. nih.govnih.gov In male rats, an increased incidence of tumors in the preputial gland was also observed. nih.govnih.gov In mice, an increased incidence of thyroid gland tumors was reported in both sexes. nih.govnih.gov

The organ-specific carcinogenicity of these compounds is likely related to the tissue-specific expression of metabolic enzymes that activate or detoxify the chemical. For example, the thyroid gland's susceptibility could be linked to peroxidative metabolic activation within the thyroid tissue. Short-term, high-dose oral administration of 2,4-diaminoanisole to rats was found to cause thyroid enlargement and changes in thyroid hormone levels. who.int

The metabolite of phenacetin, p-phenetidine, is believed to be responsible for the renal toxicity associated with the parent drug. researchgate.net This highlights how metabolic pathways can determine the target organs for toxicity and carcinogenicity.

Table 3: Carcinogenicity of 2,4-Diaminoanisole Sulfate in Animal Studies

| Species | Route of Administration | Target Organs for Tumorigenesis | Citations |

| Rat | Oral (dietary) | Thyroid gland, Zymbal gland, Skin, Preputial gland (males) | nih.govnih.gov |

| Mouse | Oral (dietary) | Thyroid gland | nih.govnih.gov |

Mechanisms of Dermal Penetration and Systemic Distribution

For compounds used in topical products like hair dyes, understanding dermal penetration and subsequent systemic distribution is crucial for risk assessment. Aromatic amines are known to be absorbed through the skin. jcadonline.com

Studies on 2,4-diaminoanisole have shown that dermal absorption is relatively low. In humans, the estimated skin penetration was about 3.9% of the applied dose over 24 hours. industrialchemicals.gov.au Similar low levels of absorption were observed in monkeys and rats. industrialchemicals.gov.au For p-phenylenediamine (PPD), a common hair dye ingredient, systemic absorption in humans after a typical hair dyeing procedure is generally less than 1% of the applied dose. nih.gov

Once absorbed, these compounds are distributed systemically and undergo metabolism. A key metabolic pathway for primary aromatic amines is N-acetylation, which can occur in the skin and liver. acs.org This process is generally considered a detoxification step, as the acetylated metabolites are often less reactive and more readily excreted. acs.org For 2,4-diaminoanisole administered to rats, major metabolites found in urine included acetylated and hydroxylated products, which were excreted as free forms or as glucuronide and sulfate conjugates. nih.gov The main metabolic pathway was acetylation of the amine groups. industrialchemicals.gov.au

The metabolite of phenacetin, p-phenetidine, is formed through deacetylation in the liver. researchgate.netnih.gov This metabolite can then be further metabolized to reactive species responsible for its toxicity. researchgate.net

Table 4: Dermal Penetration of Relevant Aromatic Amines

| Compound | Species | Penetration (% of Applied Dose) | Exposure Conditions | Citations |

| 2,4-Diaminoanisole | Human | ~3.9% | 24-hour exposure | industrialchemicals.gov.au |

| 2,4-Diaminoanisole | Monkey | ~4.7% | 24-hour exposure | industrialchemicals.gov.au |

| 2,4-Diaminoanisole | Rat | 0.26 - 1.1% | From hair dye formulations | industrialchemicals.gov.au |

| p-Phenylenediamine (PPD) | Human | < 1% | Hair dyeing conditions | nih.gov |

Structure Activity Relationship Sar Studies for 4 Ethoxybenzene 1,3 Diamine Sulfate and Analogues

Correlations Between Molecular Structure and Bioactivation Potential

The bioactivation of aromatic amines like 4-Ethoxybenzene-1,3-diamine sulfate (B86663) is a critical step in their potential toxicity, often involving metabolic oxidation to reactive electrophilic species. The molecular structure plays a pivotal role in determining the rate and pathway of this bioactivation.

Influence of Alkoxy Group Variations on Metabolic Profile and Reactivity

The nature and position of substituents on the benzene (B151609) ring significantly affect the metabolic fate of phenylenediamines. The presence of electron-donating groups, such as the ethoxy group in 4-Ethoxybenzene-1,3-diamine sulfate, is known to enhance the activity of metabolizing enzymes like laccases and cytochrome P450. rsc.org These enzymes facilitate the oxidation of the aromatic amine. rsc.org

Variations in the alkoxy group (e.g., methoxy (B1213986) vs. ethoxy) can modulate the lipophilicity and steric properties of the molecule, thereby influencing its interaction with metabolic enzymes. For instance, increasing the length of the alkoxy chain can affect the compound's solubility and distribution, which in turn impacts its metabolic profile. researchgate.net In a study of 2,4-diaminoalkoxybenzene compounds, the nature of the alkoxy group was found to be a determinant of mutagenic activity. who.int

The metabolic oxidation of p-phenylenediamines can lead to the formation of reactive intermediates like benzoquinonediimines. researchgate.net The stability and reactivity of these intermediates are influenced by the electronic properties of the substituents on the aromatic ring.

Impact of Amine Substitution Patterns on Chemical and Biological Activity

The arrangement of amine groups on the benzene ring is a crucial determinant of the compound's chemical and biological activity. The meta orientation of the two amino groups in this compound, as in its parent compound m-phenylenediamine (B132917), is associated with mutagenic potential. ncsu.edu The relative positioning of the amino groups influences the electronic distribution within the molecule and its susceptibility to metabolic activation. mdpi.com

Furthermore, substitution on the amine groups themselves can significantly alter biological activity. For example, N-substitution on p-phenylenediamines has been studied in the context of their antiozonant activity, where the nature of the substituent affects the stability of the resulting radical cations. researchgate.net In the context of antibacterial agents, the substitution pattern on diamine-conjugated Schiff bases was found to be critical for their efficacy. researchgate.net

SAR in Relation to Genotoxic and Carcinogenic Mechanisms

The genotoxicity and carcinogenicity of aromatic amines are closely linked to their metabolic activation to DNA-reactive species. SAR studies are instrumental in identifying the structural features that contribute to these hazardous properties.

Identification of Activity Cliffs and Critical Structural Determinants

"Activity cliffs" in SAR refer to small changes in chemical structure that lead to large changes in biological activity. For phenylenediamines, the presence and position of electron-donating or electron-withdrawing groups can create such cliffs. For example, the introduction of bulky substituents ortho to an amino group in meta-phenylenediamine has been shown to reduce or eliminate its mutagenicity. ncsu.edu This suggests that steric hindrance can prevent the metabolic activation necessary for genotoxicity.

The presence of an alkoxy group, such as the ethoxy group in the title compound, is a critical structural determinant. Both 2,4-diaminoanisole (B165692) (the methoxy analogue) and 2,4-diaminophenetole (the ethoxy parent compound) are of concern due to their potential for genotoxicity. who.intnih.gov The International Agency for Research on Cancer (IARC) has classified related compounds like 4-chloro-o-phenylenediamine as possibly carcinogenic to humans (Group 2B), highlighting the importance of substitution patterns in determining carcinogenic potential. industrialchemicals.gov.au

Comparative SAR Analysis with 4-Methoxybenzene-1,3-diamine Sulfate and Other Analogues

A comparative analysis with analogues provides valuable insights into the SAR of this compound. Its closest analogue, 4-Methoxybenzene-1,3-diamine sulfate (the sulfate salt of 2,4-diaminoanisole), has been more extensively studied. 2,4-Diaminoanisole has been shown to be mutagenic in various assays and is metabolized to reactive products that can bind to macromolecules. who.int

The following table summarizes the mutagenicity data for some relevant phenylenediamine analogues, illustrating the influence of substitution on this endpoint.

| Compound | CAS Number | Substitution Pattern | Mutagenicity (Ames Test) |

| m-Phenylenediamine | 108-45-2 | 1,3-diamine | Positive |

| p-Phenylenediamine (B122844) | 106-50-3 | 1,4-diamine | Positive |

| 2,4-Diaminotoluene (B122806) | 95-80-7 | 1,3-diamine, 4-methyl | Positive |

| 2,4-Diaminoanisole | 615-05-4 | 1,3-diamine, 4-methoxy | Positive |

| 4-Nitro-o-phenylenediamine | 99-56-9 | 1,2-diamine, 4-nitro | Positive |

This table is a representation of data available for analogous compounds and is intended to illustrate SAR principles. Data sourced from various toxicological studies. who.intncsu.edu

Application of Computational Approaches in SAR Analysis

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly used to predict the toxicological properties of chemicals and to elucidate SAR. industrialchemicals.gov.aursc.org For phenylenediamines, these approaches can help in predicting their mutagenicity and carcinogenicity based on their structural features.

QSAR models can identify the physicochemical properties and structural descriptors that correlate with biological activity. For instance, electronic parameters (like the energy of the highest occupied molecular orbital, HOMO), which reflect the ease of oxidation, are often correlated with the mutagenic potential of aromatic amines. researchgate.net

Molecular docking studies can simulate the interaction of these compounds with the active sites of metabolic enzymes or with DNA. This can provide insights into the mechanisms of bioactivation and genotoxicity. For example, docking could be used to compare how this compound and its analogues fit into the active site of cytochrome P450 enzymes.

Computational tools can also help in identifying potential activity cliffs and in designing safer alternatives by modifying the chemical structure to reduce toxicity while maintaining desired properties. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Endpoints

No QSAR models or related data for this compound have been published in the accessible scientific literature. QSAR studies are computational models that correlate the chemical structure of a substance with a specific biological activity or chemical property. The development of a QSAR model involves the statistical analysis of a dataset of compounds with known activities to predict the activities of new or untested chemicals. The absence of such a study for this compound means that there are no established mathematical models to predict its behavior based on its molecular descriptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Similarly, there is no available research on molecular docking or molecular dynamics simulations specifically involving this compound. These computational techniques are crucial for understanding how a ligand, such as the compound , might interact with a biological target at the molecular level. Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. Without these studies, any discussion of its potential binding modes and interactions with specific biological targets would be purely speculative.

While general principles of SAR, QSAR, and molecular modeling are well-established in medicinal chemistry and toxicology, applying these concepts to this compound without specific experimental or computational data would be scientifically unfounded. Research on other diamine or ethoxybenzene derivatives exists, but extrapolating those findings to this specific sulfate salt would not provide the accurate and focused analysis required.

This lack of specific data highlights an opportunity for future research to explore the chemical and biological properties of this compound, thereby contributing to a more comprehensive understanding of this compound.

Analytical Characterization and Quality Control Methodologies for 4 Ethoxybenzene 1,3 Diamine Sulfate

Development and Validation of Advanced Chromatographic Methods

Chromatographic methods are central to the quantitative analysis and purity assessment of 4-Ethoxybenzene-1,3-diamine sulfate (B86663), allowing for the separation and quantification of the active substance from potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 4-Ethoxybenzene-1,3-diamine sulfate due to its high resolution and sensitivity. A common approach involves reverse-phase (RP) HPLC. sielc.com

A typical RP-HPLC method for the quantitative analysis and purity assessment of this compound can be developed and validated. The method often utilizes a C18 column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry (MS) compatibility. sielc.comsielc.com The use of a gradient elution, where the mobile phase composition is changed over time, can facilitate the separation of the main component from any impurities. rsc.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm. rsc.org For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., sub-3 µm) can be employed. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | C18, 150 mm x 4.6 mm, 5 µm | rsc.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | sielc.com |

| Gradient | 5% B to 95% B over 20 minutes | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Injection Volume | 10 µL | rsc.org |

| Detection | UV at 254 nm | rsc.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | N/A |

Method validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatization Products

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its salt nature and low volatility. However, GC-MS is a powerful tool for the analysis of volatile organic impurities that may be present in the material. science.gov Furthermore, the amine functional groups of 4-Ethoxybenzene-1,3-diamine can be chemically modified through derivatization to produce more volatile and thermally stable compounds suitable for GC-MS analysis. researchgate.net

Common derivatization techniques for amines include acylation or silylation. researchgate.netnih.gov For instance, reaction with an acylating agent like trifluoroacetic anhydride (B1165640) can convert the primary amine groups into trifluoroacetyl amides. These derivatives are typically more volatile and exhibit good chromatographic behavior. science.gov The subsequent analysis by GC-MS allows for the separation of these derivatives and their identification based on their characteristic mass spectra. nih.gov This approach is particularly useful for identifying and quantifying related substances and potential degradation products that are amenable to derivatization.

Application of Spectroscopic Techniques for Structural Confirmation and Purity Profiling

Spectroscopic techniques provide invaluable information regarding the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum, characteristic signals would be expected for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-diamine and 4-ethoxy substitution pattern on the benzene (B151609) ring. The protons of the amino groups may appear as broad singlets. In the ¹³C NMR spectrum, distinct resonances would be observed for the ethoxy carbons and the aromatic carbons, with their chemical shifts being influenced by the attached functional groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Ethoxybenzene-1,3-diamine moiety

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethoxy) | ~1.4 | Triplet |

| -OCH₂- (ethoxy) | ~4.0 | Quartet |

| Aromatic-H | 6.0 - 7.5 | Multiplets |

| -NH₂ | Broad signal | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Impurity Identification and Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is a powerful technique for the accurate mass determination of this compound. This allows for the confirmation of its elemental composition. The high resolving power of HRMS enables the differentiation between the target compound and impurities with very similar nominal masses. pnnl.gov

HRMS is also instrumental in the identification of unknown impurities and potential metabolites. By analyzing the fragmentation patterns of the parent ion (tandem mass spectrometry or MS/MS), structural information about the impurities can be deduced. This is crucial for understanding degradation pathways and for developing control strategies.

Strategies for Impurity Identification, Quantification, and Control

A comprehensive strategy for impurity management is critical for ensuring the quality of this compound. This involves the identification, quantification, and control of process-related impurities and potential degradation products.

Potential impurities could arise from starting materials, intermediates, or side reactions during the synthesis. For example, related aromatic amines could be present as impurities. cir-safety.org The analytical methods described above, particularly HPLC and HRMS, are employed for impurity profiling.

Once identified, impurities should be quantified using validated analytical methods. This often involves the use of reference standards for known impurities. For unknown impurities, their levels can be estimated relative to the main component. Based on the impurity profile, appropriate specifications for known and unknown impurities are established. These specifications define the acceptable limits for each impurity in the final product. Control of impurities is achieved through the careful selection of starting materials, optimization of synthetic and purification processes, and implementation of in-process controls.

Environmental Fate and Degradation Studies of 4 Ethoxybenzene 1,3 Diamine Sulfate

Assessment of Abiotic Degradation Pathways

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of chemical compounds in the environment. For 4-Ethoxybenzene-1,3-diamine sulfate (B86663), the primary abiotic degradation pathways of interest are photolysis and hydrolysis.

Photodegradation, the breakdown of compounds by light, is a critical environmental process. While specific studies on the photolytic transformation of 4-Ethoxybenzene-1,3-diamine sulfate are limited, research on analogous aromatic amines provides valuable insights. The photodegradation of aromatic amines can be initiated by direct absorption of solar radiation or through indirect photosensitized reactions.

Advanced oxidation processes (AOPs) like the photo-Fenton reaction and TiO2-photocatalysis have been shown to be effective in degrading aromatic amines. nih.gov The photo-Fenton reaction, which involves the generation of highly reactive hydroxyl radicals, can lead to significant mineralization of these compounds. nih.gov Similarly, TiO2-photocatalysis utilizes a semiconductor catalyst to generate reactive oxygen species upon UV irradiation, leading to the breakdown of the aromatic ring. nih.gov It is plausible that this compound would be susceptible to similar degradation mechanisms under relevant environmental conditions. The ethoxy and amine groups on the benzene (B151609) ring are expected to influence the rate and pathway of photolytic degradation.

The photodegradation of other aromatic amines, such as anilines, has been shown to be inhibited by the presence of phenolic compounds, which can reduce the radical species formed during mono-electronic oxidation. europa.eu This suggests that the environmental matrix in which this compound is present could significantly impact its photolytic fate.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the sulfate salt of 4-Ethoxybenzene-1,3-diamine in aqueous environments is a key factor in its environmental persistence. Research on related aromatic amine sulfates indicates a degree of resistance to hydrolysis, particularly by certain enzymes like aryl sulfatases. rsc.orgnih.gov However, the C-N bond in p-phenylenediamine (B122844) (PPD) antioxidants has been shown to undergo hydrolysis, with the half-life being influenced by the proton affinity of the nitrogen atom. nih.gov This suggests that the amine groups in this compound could be susceptible to hydrolysis, potentially leading to the formation of 4-ethoxy-1,3-benzenediamine and sulfuric acid.

Studies on N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate, a related compound, indicate stability in anhydrous, acidic environments but hydrolysis in neutral aqueous solutions to form p-phenylenediamine derivatives. The rate and extent of hydrolysis of this compound are expected to be pH-dependent. At neutral pH, the hydrolysis of PPDs can have half-lives ranging from hours to days. nih.gov

Table 1: Predicted Hydrolysis Half-Lives of Related p-Phenylenediamine Antioxidants at Neutral pH

| Compound | Predicted Half-Life (t½) |

| p-Phenylenediamine (PPD) | Varies (e.g., 2.2 h to 47 days for various derivatives) nih.gov |

| N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | Undergoes hydrolysis in neutral aqueous solutions |

This table presents data for related compounds to infer the potential behavior of this compound.

The identification of hydrolysis products is crucial for a complete environmental risk assessment. For this compound, the primary hydrolysis products would likely be 4-ethoxy-1,3-benzenediamine and sulfate ions. Further degradation of 4-ethoxy-1,3-benzenediamine would then follow its own environmental fate pathway.

Investigation of Biotic Degradation and Biotransformation Processes

Biotic degradation, mediated by microorganisms, is a fundamental process for the removal of organic pollutants from the environment. The structure of this compound, with its aromatic ring and functional groups, suggests that it is a potential substrate for microbial metabolism.

The microbial degradation of aromatic amines has been documented in both aquatic and terrestrial ecosystems. In aquatic environments, algae such as Chlamydomonas reinhardtii have been shown to metabolize meta-phenylenediamine, indicating that aquatic plants can play a role in the biotransformation of these compounds. industrialchemicals.gov.au Phenylenediamines can be oxidized by environmental factors to form quinone transformation products, which have been found to be toxic to aquatic organisms.

In terrestrial ecosystems, soil microorganisms are key players in the degradation of organic compounds. The biodegradation of benzene, toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX) by bacteria like Pseudoxanthomonas spadix is enhanced by the presence of insoluble organic matter in the soil, suggesting that soil composition can significantly influence the degradation of aromatic compounds. cir-safety.org It is anticipated that soil microbes possessing the necessary enzymatic machinery could utilize this compound as a source of carbon and nitrogen. Sulfate-reducing bacteria, for instance, have been shown to metabolize explosive compounds containing nitro groups, which are structurally related to the amine groups in the target compound. nih.gov

The biotransformation of this compound can lead to the formation of various metabolites. Based on studies of related compounds, potential metabolic pathways include N-acetylation, C-hydroxylation, and O-demethylation. industrialchemicals.gov.au The formation of quinone derivatives through oxidation is a significant concern, as these metabolites can be more toxic than the parent compound.

For example, the biotransformation of p-phenylenediamine (PPD) can result in the formation of N-monoacetyl-p-phenylenediamine (MAPPD) and N,N′-diacetyl-p-phenylenediamine (DAPPD). jst.go.jp The environmental fate of these metabolites, including their persistence and potential for further degradation, is a critical area of research. The metabolites of many hair dye components, which are often aromatic amines, are predicted to be strong skin sensitizers. industrialchemicals.gov.au

Table 2: Potential Metabolic Pathways and Metabolites of Aromatic Amines

| Metabolic Pathway | Potential Metabolites | Reference |

| N-acetylation | N-acetylated derivatives (e.g., MAPPD, DAPPD) | jst.go.jp |

| C-hydroxylation | Hydroxylated aromatic rings | industrialchemicals.gov.au |

| O-demethylation | Phenolic derivatives | industrialchemicals.gov.au |

| Oxidation | Quinone derivatives |

This table illustrates potential metabolic pathways based on studies of analogous aromatic amines.

Development of Environmental Monitoring and Detection Methodologies

The ability to accurately detect and quantify this compound and its degradation products in environmental samples is essential for monitoring its presence and assessing exposure risks. Various analytical techniques have been developed for the determination of phenylenediamines and related compounds in different matrices.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of aromatic amines and their derivatives. rsc.orgscirp.org For volatile and semi-volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often employed, sometimes requiring a derivatization step to improve stability and detectability. rsc.org

Electrochemical methods offer a rapid and cost-effective alternative for the determination of p-phenylenediamine. rsc.org Colorimetric methods, based on the formation of colored complexes or nanoparticles, have also been developed for the detection of o-phenylenediamine (B120857) in water samples. nih.gov

Table 3: Analytical Methods for the Detection of Phenylenediamines

| Analytical Method | Target Analyte(s) | Sample Matrix | Reference |

| HPLC | p-Phenylenediamine and related derivatives | Rubber boots, hair dyes | jst.go.jpscirp.org |

| GC-MS | o-Phenylenediamine, p-Phenylenediamine | Air, biological fluids | nih.govrsc.org |

| Electrochemical Sensors | p-Phenylenediamine | Analytical samples | rsc.org |

| Colorimetry | o-Phenylenediamine | Water samples | nih.gov |

This table summarizes analytical techniques used for the detection of related phenylenediamine compounds.

The development of specific and sensitive analytical methods for this compound and its unique metabolites is a crucial next step to fully understand its environmental behavior and potential risks.

Advanced Research Applications and Future Directions for 4 Ethoxybenzene 1,3 Diamine Sulfate

Exploration of its Role in Targeted Protein Degradation Research (e.g., as a component in PROTAC linkers)

Targeted protein degradation has emerged as a revolutionary approach in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. researchgate.net A key technology in this field is the use of PROteolysis TArgeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov This tripartite structure facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy and selectivity of the degrader. nih.gov The chemical properties of the linker, such as its length, rigidity, and solubility, can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for successful protein degradation. frontiersin.orgdiva-portal.org

While direct research specifically detailing 4-Ethoxybenzene-1,3-diamine sulfate (B86663) as a PROTAC linker is not extensively published, its chemical structure suggests its potential utility in this area. The diamine and ethoxybenzene moieties offer versatile points for chemical modification and attachment to both the target protein ligand and the E3 ligase ligand. The presence of aromatic and amine groups could be leveraged to synthesize a variety of linker architectures, including those with rigid or flexible characteristics. For instance, the amine groups can be functionalized to connect with other chemical entities, a common strategy in the assembly of PROTACs. tu-darmstadt.de The ethoxy group can also influence the physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability. diva-portal.org

Future research in this area could involve the synthesis and evaluation of PROTACs incorporating linkers derived from 4-Ethoxybenzene-1,3-diamine sulfate. Such studies would aim to understand how the structural features of this compound influence the degradation efficiency, selectivity, and pharmacokinetic properties of the resulting PROTACs.

Investigations into Polymer Chemistry as a Building Block for Novel Materials

The unique chemical structure of this compound, featuring two amine groups and an ethoxy group on a benzene (B151609) ring, makes it a promising candidate as a monomer or building block in polymer chemistry. A related compound, 4-Ethoxybenzene-1,3-diammonium dichloride, is noted for its use in the production of polymers and resins. The diamine functionality allows it to participate in polymerization reactions, such as polycondensation, to form a variety of polymers.

The incorporation of the ethoxybenzene group into a polymer backbone can impart specific properties to the resulting material. For example, the aromatic ring can enhance thermal stability and mechanical strength, while the ethoxy group can influence solubility and processing characteristics. The amine groups can also serve as sites for cross-linking or further functionalization, allowing for the tailoring of polymer properties for specific applications.

Potential applications for polymers derived from this compound could include high-performance plastics, specialty fibers, and advanced coatings. Research in this area would focus on synthesizing and characterizing these novel polymers, evaluating their thermal, mechanical, and chemical properties, and exploring their potential applications in various industries.

Emerging Research Areas in Pharmaceutical Intermediate Synthesis and Drug Discovery

Aromatic diamines are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of two reactive amine groups on the benzene ring of this compound allows for its use in the construction of complex molecular scaffolds found in many biologically active compounds. A similar compound, 4-Ethoxybenzene-1,3-diammonium dichloride, is used as an intermediate in the synthesis of various organic compounds.

Emerging research in this area could involve the use of this compound as a starting material for the synthesis of novel drug candidates targeting a variety of diseases. For instance, it could be used to synthesize new classes of enzyme inhibitors, receptor antagonists, or other therapeutic agents. google.com The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists in the ongoing quest for new and more effective medicines. mdpi.com

Development of Novel and Hyphenated Analytical Techniques for Trace Analysis

The detection and quantification of chemical compounds at trace levels are crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. The development of sensitive and selective analytical methods for compounds like this compound is therefore of significant interest.

Hyphenated analytical techniques, which combine a separation method with a detection method, are particularly powerful for the analysis of complex mixtures. nih.gov For instance, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) can provide both separation and structural identification of the analyte. researchgate.net A reverse-phase HPLC method has been described for the analysis of 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1), which is a related compound. sielc.com This method uses a simple mobile phase of acetonitrile, water, and phosphoric acid, and can be adapted for Mass-Spec (MS) compatible applications by replacing phosphoric acid with formic acid. sielc.com

Future research in this area could focus on the development of more advanced and hyphenated analytical techniques for the trace analysis of this compound. This could include the use of novel stationary phases in HPLC for improved separation, the development of more sensitive ionization sources in mass spectrometry, and the application of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile derivatives. nih.gov The development of such methods would be invaluable for monitoring the presence of this compound in various matrices and for ensuring its safe and responsible use.

Integration of Computational Modeling and Predictive Toxicology in Risk Assessment Frameworks

Computational modeling and predictive toxicology are becoming increasingly important tools in the risk assessment of chemicals. These methods, often referred to as in silico methods, can be used to predict the potential toxicity of a compound based on its chemical structure, saving time and resources compared to traditional animal testing.